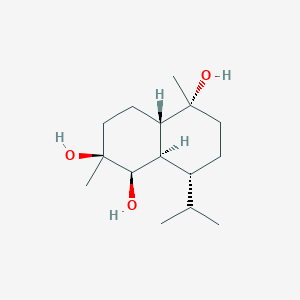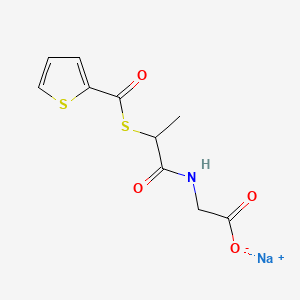
Fluorescein Monosodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A phthalic indicator dye that appears yellow-green in normal tear film and bright green in a more alkaline medium such as the aqueous humor.
Wissenschaftliche Forschungsanwendungen
Fluorescein-Guided Surgery
- Fluorescein is used as an intraoperative "contrast-enhancer" in surgeries, notably for high-grade glioma resection. Its fluorescence aids in demarcating tumor margins, leading to improved rates of gross total resection (Catapano et al., 2017).
Ophthalmology and Optometry
- Widely utilized for evaluating ocular surface integrity due to its fluorescent properties and high visibility at low concentrations. However, the clinical interpretation of corneal surface fluorescence is more based on assumption and clinical intuition rather than evidence-based science (Morgan & Maldonado-Codina, 2009).
Antiproliferative and Cytotoxic Activities
- In medical research, fluorescein has shown potential biological impacts due to its photochemistry. Photoactivation of fluorescein can release potentially toxic molecules like singlet oxygen and carbon monoxide, which may have therapeutic potential, particularly in cancer treatment (Šranková et al., 2022).
Food Quality Testing
- Fluorescein disodium salt is used in the food industry, particularly to determine the ripening stage of boneless turkey meat during brining by defining the penetration depth of the brine (Moiseeva et al., 2021).
Improvised Use in Neurosurgery
- An improvised method using fluorescein for better visualization of intracranial and spinal cord lesions in surgeries. It enhances the visualization of pathologic tissue, aiding in precise localization and safe maximal resection (Gollapudi et al., 2018).
Biodistribution in Glioma-Infiltrated Brain
- Fluorescein's ability to stain glioma cells is linked to its distribution into the extracellular space, particularly in areas with an abnormal blood-brain barrier. This property makes it useful in identifying areas of glioblastoma tumor cell-rich locations (Diaz et al., 2015).
Safety in Cutaneous Research
- Used in cutaneous research, particularly in investigations using non-invasive devices like confocal scanning laser microscopy. Its safety in such applications has been systematically reviewed to support research planning and evaluations (O’goshi & Serup, 2006).
Photochemical Properties
- Fluorescein, along with other xanthene dyes, releases carbon monoxide upon extensive irradiation with visible light. This photochemistry is significant in medical applications and offers potential as visible-light activatable CO-releasing molecules (Martínek et al., 2022).
Confocal Laser Scanning Microscopy
- It is instrumental in confocal laser scanning microscopy (CLSM), particularly in evaluating contrast dynamics and image quality in gastrointestinal tract imaging (Becker et al., 2008).
Biochemical and Biological Research
- Fluorescein derivatives are used in creating sophisticated fluorescent dyes for advanced biochemical and biological experiments (Lavis, 2017).
Visualization of Ureters
- Used to aid in the visualization of ureters during surgical procedures, providing real-time visualization under specific light conditions (Dip et al., 2014).
Electrochemical and Optical Measurements
- Evaluated as a label in electrochemical and optical measurements, indicating its potential in simultaneous optical and electrochemical detection of bioanalytes (Paziewska-Nowak et al., 2018).
Analyte Detection
- Fluorescein derivatives are significant in detecting and optical imaging of various analytes, including metal ions, anions, small molecules, and biological macromolecules (Yan et al., 2017).
Eigenschaften
Molekularformel |
C20H11NaO5 |
|---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
sodium;6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-olate |
InChI |
InChI=1S/C20H12O5.Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;/h1-10,21-22H;/q;+1/p-1 |
InChI-Schlüssel |
NPHLLFRQJNLZEA-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)[O-].[Na+] |
Synonyme |
C.I. 45350 Colircusi Fluoresceina D and C Yellow No. 7 D and C Yellow No. 8 Diofluor Dipotassium Salt, Fluorescein Disodium Fluorescein Disodium Salt, Fluorescein Fluor I Strip A.T. Fluor-I-Strip A.T. Fluorescéine sodique Faure Fluorescein Fluorescein Dipotassium Salt Fluorescein Disodium Salt Fluorescein Monosodium Salt Fluorescein Sodium Fluorescein Sodium, Minims Fluorescein, Disodium Fluorescein, Sodium Fluoresceina, Colircusi Fluoresceine, Minims Fluorescite Fluorets Ful Glo Ful-Glo Funduscein Minims Fluorescein Sodium Minims Fluoresceine Minims Stains Monosodium Salt, Fluorescein Optifluor Diba Sodium Fluorescein Sodium, Fluorescein Uranine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



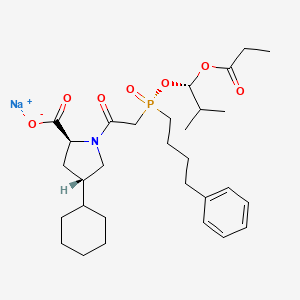
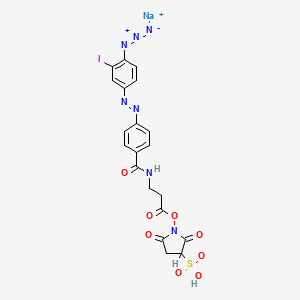
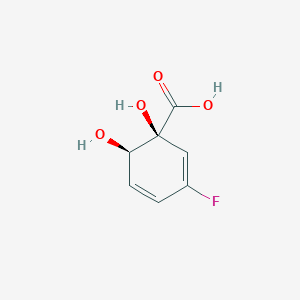

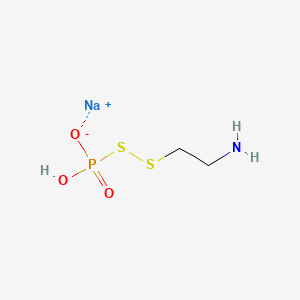
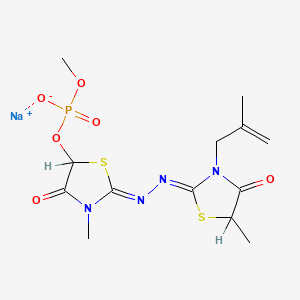

![(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B1260769.png)

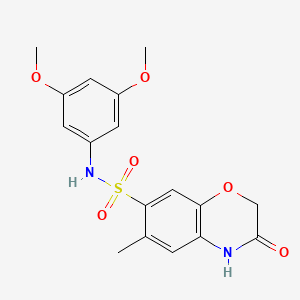

![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)
